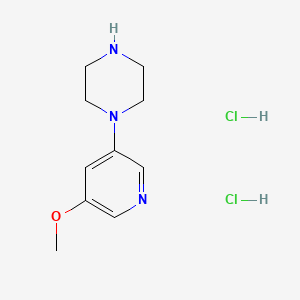

![molecular formula C14H26ClNO6 B2520370 N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 347411-95-4](/img/structure/B2520370.png)

N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide" is a complex organic molecule that may have potential applications in various fields such as pharmaceuticals or agrochemicals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, synthesis, and applications, which can be used to infer potential characteristics and uses for the compound .

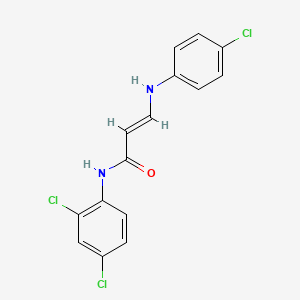

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions including acetylation, esterification, and ester interchange steps . For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . Similarly, the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide involved a reaction with sulfuryl chloride under optimized conditions . These methods suggest that the synthesis of the compound would likely involve careful selection of reagents and conditions to achieve the desired functionalization and molecular architecture.

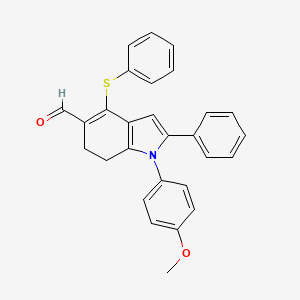

Molecular Structure Analysis

X-ray diffraction is a common technique used to characterize the crystal structure of acetamide derivatives . For instance, the crystal structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide was determined, revealing the presence of hydrogen bonds and other non-covalent interactions that contribute to the stability of the crystal lattice . These techniques could be applied to determine the molecular structure of "N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide" and understand its three-dimensional conformation.

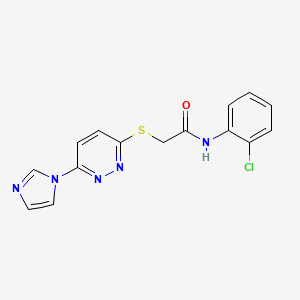

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . The presence of hydroxyl, ether, and acetamide groups in the compound of interest suggests that it could participate in similar reactions, potentially leading to the formation of complex heterocycles or other derivatives.

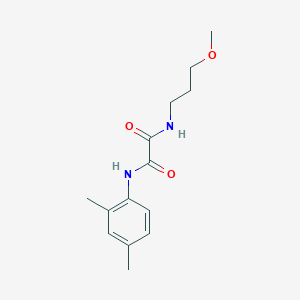

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of chloro and hydroxy groups can affect the polarity and hydrogen bonding capacity of the molecule . The compound "N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide" likely has distinct physical and chemical properties due to its unique combination of functional groups, which could be elucidated through experimental studies such as IR and NMR spectroscopy .

Relevant Case Studies

Several of the papers discuss the biological activity of acetamide derivatives. For instance, certain acetamide compounds have been investigated for their anticonvulsant activity, with one showing effectiveness in mice and rats . Another study focused on the antioxidant properties of indole-based acetamide derivatives, with some compounds exhibiting considerable activity . These case studies highlight the potential for "N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide" to possess biological activities that could be explored in future research.

Aplicaciones Científicas De Investigación

Environmental Impact and Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and butachlor, are used in agriculture for crop production. Studies on these compounds focus on their metabolism in human and rat liver microsomes, highlighting the carcinogenic risks associated with their use. The metabolic pathways involve complex activation processes leading to DNA-reactive products. This research contributes to understanding the environmental and health impacts of chloroacetamide herbicides and informs regulatory and safety measures (Coleman et al., 2000).

Development of Pharmaceutical Compounds

Acetamide derivatives are explored for their pharmaceutical potential, including the development of novel analgesic and antipyretic agents. These studies involve synthesizing and evaluating the efficacy of various acetamide-based compounds, contributing to the advancement of medicinal chemistry and drug discovery processes (Reddy et al., 2014).

Biodegradation of Herbicides

Research into the biodegradation of chloroacetamide herbicides like acetochlor addresses environmental concerns regarding their persistence and toxicity. Studies have identified specific bacterial enzymes capable of degrading these compounds, offering potential strategies for mitigating their environmental impact (Wang et al., 2015).

Agricultural Applications and Environmental Fate

Understanding the environmental fate and activity of chloroacetamide herbicides, including acetochlor, alachlor, and metolachlor, is crucial for assessing their efficacy and environmental risks. Research in this area explores how these compounds interact with soil and agricultural residues, informing best practices for their application in farming (Banks & Robinson, 1986).

Synthesis and Structural Analysis of Acetamide Derivatives

The synthesis and structural characterization of acetamide derivatives are fundamental aspects of chemical research, contributing to the development of new materials and pharmaceuticals. Studies focus on novel synthesis methods, crystal structure analysis, and the exploration of their potential applications (Sharma et al., 2018).

Propiedades

IUPAC Name |

N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26ClNO6/c1-9(18)16-11-13(20)12(19)10(8-17)22-14(11)21-7-5-3-2-4-6-15/h10-14,17,19-20H,2-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMPWZHOLVVGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCCCCCCl)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)

![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid](/img/structure/B2520294.png)

![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)